2-Methoxy-6-(3-nitrophenyl)pyridine
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Overview
Description
“2-Methoxy-6-(3-nitrophenyl)pyridine” is a chemical compound with the molecular formula C12H10N2O3. It is used for research and development purposes .
Synthesis Analysis
The synthesis of nitropyridines, which are similar to the compound , involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitrophenyl group at the 6-position. The molecular weight of the compound is 230.223.
Chemical Reactions Analysis
The chemical reactions involving nitropyridines have been studied extensively . For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Scientific Research Applications
Chemical Synthesis and Reactivity Studies : 2-Methoxy-6-(3-nitrophenyl)pyridine is studied in the context of chemical synthesis and understanding the behavior of pyridine derivatives during various chemical reactions. For instance, the nitration process of similar compounds and their interaction patterns are explored in depth (Smirnov et al., 1971); (Vishnupriya et al., 2014).
Insecticidal Applications : Certain pyridine derivatives have been studied for their potential use as insecticides. These studies have revealed the effectiveness of these compounds against specific pests, suggesting the possible inclusion of this compound in such applications (Bakhite et al., 2014).
Corrosion Inhibition : This compound is investigated for its corrosion inhibition properties. Research shows that pyridine derivatives can effectively inhibit corrosion in certain metals, which is a crucial application in industrial settings (Sudheer & Quraishi, 2014); (Ansari et al., 2015).
Study of Molecular Structure and Interactions : The structural analysis of compounds similar to this compound helps in understanding their molecular interactions, which is vital in the development of new materials and pharmaceuticals (Wang et al., 1989).
Pharmaceutical Research : Derivatives of this compound are being studied for their potential in the development of new pharmaceuticals, particularly for their biological activity, which could be pivotal in cancer research and other medical applications (Wang et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-6-(3-nitrophenyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-7-3-6-11(13-12)9-4-2-5-10(8-9)14(15)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRIZAWLCBNRDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693448 |
Source
|
Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313359-04-4 |
Source
|
Record name | 2-Methoxy-6-(3-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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